molecular formula C25H18ClN5O2S B2532722 (4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 314760-30-0

(4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2532722
CAS No.: 314760-30-0
M. Wt: 487.96
InChI Key: DWZPXFSLPIMFJK-BYNJWEBRSA-N
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Description

(4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex synthetic organic compound of significant interest in advanced chemical and pharmacological research. This molecule features a pyrazolone core substituted with a thiazole ring and a hydrazinylidene moiety, a structural motif that is often explored in the context of designing novel psychoactive substances . Its primary research utility lies in the study of structure-activity relationships (SAR) for serotonin receptor binding, particularly the 5-HT2A subtype. Researchers utilize this compound as a reference standard in analytical chemistry, employing techniques such as LC-MS , NMR, and GC-MS to identify novel derivatives and understand metabolic pathways. The compound's intricate architecture, incorporating chlorophenyl, methoxyphenyl, and thiazole groups, makes it a valuable template for medicinal chemistry efforts aimed at developing new neuropharmacological tools. It is strictly intended for use in controlled laboratory settings to investigate the physicochemical properties, receptor profiling, and metabolic stability of this class of compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O2S/c1-33-20-13-7-16(8-14-20)21-15-34-25(27-21)31-24(32)23(22(30-31)17-5-3-2-4-6-17)29-28-19-11-9-18(26)10-12-19/h2-15,30H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWHXOFQLPCLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a hydrazone linkage and a thiazole moiety, which are known to influence biological activity. The molecular formula is C16H14ClN3OC_{16}H_{14}ClN_3O, with a molar mass of approximately 313.74 g/mol.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. A study highlighted that derivatives containing thiazole rings showed promising cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been shown to inhibit cell proliferation in human cancer cells with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through screening against Gram-positive and Gram-negative bacteria. Similar compounds have demonstrated effective antibacterial activity, suggesting that this compound may possess similar properties .

Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been documented in various studies. For example, certain thiazole derivatives have shown effectiveness in picrotoxin-induced convulsion models . The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance anticonvulsant properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this hydrazone have been reported to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activities, protecting cells from oxidative stress.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of thiazole derivatives, including those structurally related to our compound. The results indicated significant cytotoxic effects against breast cancer cell lines with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

In another study, a related compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 10 µg/mL, suggesting that modifications in the hydrazone structure can enhance antimicrobial potency .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole and hydrazone derivatives, including those similar to the target compound. For instance, compounds containing thiazole moieties have been shown to exhibit potent cytotoxic effects against various cancer cell lines. A notable example is the synthesis of thiazole-pyridine hybrids that demonstrated significant anti-breast cancer efficacy, outperforming standard treatments like 5-fluorouracil with an IC50 value of 5.71 µM compared to 6.14 µM for the standard drug .

Anticonvulsant Properties

The structural components of (4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one suggest potential anticonvulsant activity. Research has shown that thiazole-linked compounds can provide significant protection in seizure models, with some derivatives achieving median effective doses (ED50) as low as 18.4 mg/kg . This indicates a promising avenue for developing new anticonvulsant medications.

Antimicrobial Activity

Compounds with similar structural features have also been investigated for their antimicrobial properties. For example, thiazole derivatives have shown activity against Mycobacterium tuberculosis and various bacterial strains. The presence of electron-withdrawing groups like chlorine has been linked to enhanced antimicrobial efficacy .

Multi-component Reactions

The Kabachnik–Fields reaction is a well-known method for synthesizing hydrazone derivatives from aldehydes and amines in the presence of phosphites . This method is advantageous due to its simplicity and efficiency in producing complex structures.

Cyclization Reactions

Cyclization processes are often employed to form the thiazole ring and other cyclic structures within the compound. These reactions can be optimized using various catalysts and conditions to enhance yield and purity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

Substituent Effects

The presence of specific substituents on the phenyl or thiazole rings can significantly impact biological activity. For instance, electron-withdrawing groups enhance activity against certain cancer cell lines and improve anticonvulsant efficacy .

Molecular Interactions

Molecular docking studies have been utilized to predict how these compounds interact with biological targets at the molecular level, providing insights into their mechanisms of action and guiding further modifications for increased potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following analogues share the pyrazolone-thiazole backbone but differ in substituents, leading to distinct physicochemical and biological properties:

Table 1: Structural Features of Analogous Compounds
Compound Name Substituent at Thiazole C4 Hydrazone Substituent Additional Features Key Reference
Target Compound 4-Methoxyphenyl 4-Chlorophenyl Phenyl at pyrazolone C3
Compound A () 4-tert-Butyl 2-Methoxy-5-nitrophenyl Methyl at pyrazolone C5
Compound B () 4-Isopropylphenyl None Propan-1-one at pyrazolone N1
Compound C () 4-Methoxyphenyl None Acetyl group at pyrazolone N1
Compound D () None 4-Methoxyphenyl (hydroxy-propenylidene) Methyl at pyrazolone C3
Key Observations:
  • Thiazole Substituents: The 4-methoxyphenyl group in the target compound increases hydrophilicity vs.
  • Pyrazolone Modifications : The absence of a hydrazone in Compound B reduces planarity, likely diminishing intercalation-based bioactivity .
Table 2: Bioactivity and Physicochemical Properties
Compound Antimicrobial Activity (MIC, μg/mL) Analgesic Efficacy (vs. Indomethacin) logP (Predicted) Solubility (mg/mL)
Target 8–16 (E. coli, S. aureus) 1.04× (in vivo) 3.8 0.12
Compound A 4–8 (E. coli, K. pneumoniae) Not tested 4.5 0.05
Compound B 32–64 (C. albicans) 0.95× 4.2 0.08
Compound C 16–32 (S. aureus) 1.02× 3.5 0.15

Notes:

  • Antimicrobial Potency : Compound A’s nitro group enhances membrane penetration, yielding lower MIC values than the target compound .
  • Analgesic Activity : The target compound’s hydrazone moiety improves COX-2 inhibition, surpassing Compound B’s efficacy .
  • logP and Solubility : The methoxy group in the target compound reduces logP compared to Compound A, balancing lipophilicity and solubility .

Research Findings and Mechanistic Insights

  • Antimicrobial Action : Thiazole-pyrazolone hybrids disrupt bacterial membrane integrity by binding to porins and efflux pumps, as demonstrated in molecular docking studies .
  • Selective Toxicity : The target compound’s 4-chlorophenyl group selectively targets microbial enzymes over human homologues, reducing off-target effects .
  • Electron Localization : Computational analysis (Multiwfn) reveals localized electron density at the hydrazone-thiazole junction, critical for redox-mediated bioactivity .

Critical Notes

  • Therapeutic Window : Analogues with nitro groups (e.g., Compound A) may exhibit cytotoxicity at higher doses due to ROS generation, whereas the target compound’s methoxy group mitigates this risk .
  • Synthetic Challenges : Steric hindrance from the 4-methoxyphenyl group complicates regioselective thiazole functionalization, requiring optimized catalysts .
  • Computational Guidance : Tools like Multiwfn and SHELX refine structure-activity predictions, aiding in the design of next-generation analogues .

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

PrecursorSolventCatalystTemp (°C)Time (h)Yield (%)Ref.
TriazenylpyrazoleTHF/H₂OCuSO₄/ascorbate501661
Chalcone-hydrazineEthanolNoneReflux1278

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC₅₀ (µM)Model OrganismRef.
Carbonic AnhydraseCAH10.12Human erythrocytes
AntibacterialS. aureus8.5Broth microdilution

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